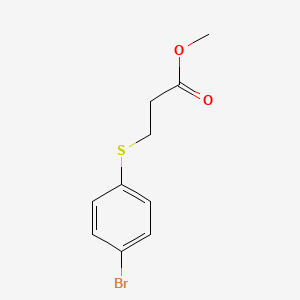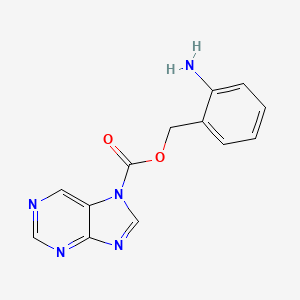
5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione is a quinoline derivative known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in cancer cell proliferation, leading to cell death. The quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, its ability to generate reactive oxygen species can contribute to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-5,8-dione: Known for its anticancer and antimicrobial activities.
Isoquinoline-5,8-dione: Exhibits similar biological activities but with different potency and selectivity.
Aminovinyl derivatives of quinoline-5,8-dione: These compounds have been studied for their anticancer properties and show varying degrees of activity based on their substituents.
Uniqueness
7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the piperidin-1-ylmethyl group and the amino group at specific positions on the quinoline ring contributes to its unique pharmacological profile .
Properties
CAS No. |
61324-55-8 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H17N3O2/c16-12-11(9-18-7-2-1-3-8-18)14(19)10-5-4-6-17-13(10)15(12)20/h4-6H,1-3,7-9,16H2 |
InChI Key |
CXFBHLUHEIECQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


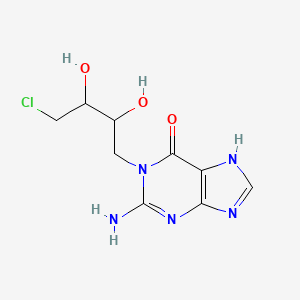
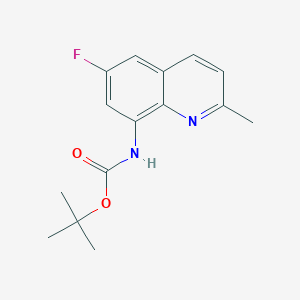



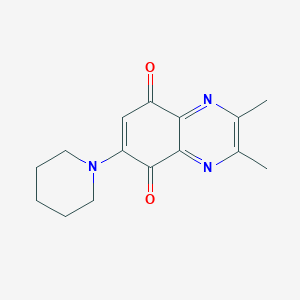
![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)
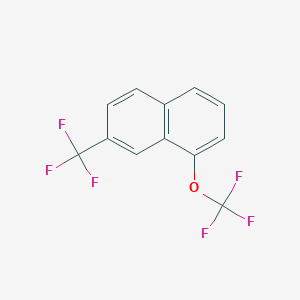
![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)

![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)

